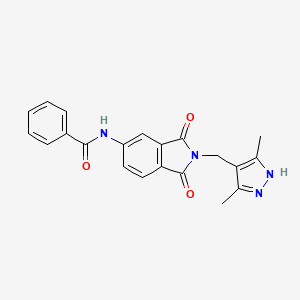
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide is a complex organic compound featuring a pyrazole ring, a phthalimide moiety, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide typically involves multiple steps. One common route includes the formation of the pyrazole ring, followed by the attachment of the phthalimide and benzamide groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
化学反应分析
Types of Reactions
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce specific functional groups, affecting the compound’s reactivity.
Substitution: This reaction can replace certain atoms or groups within the molecule, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole derivatives and phthalimide-based molecules, such as:
- N-(3,5-Dimethyl-1H-pyrazol-4-yl)benzamide
- N-(2-(1H-Pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide .
Uniqueness
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Structural Overview
The compound is characterized by the following structural components:
- Pyrazole Moiety : The 3,5-dimethyl substitution enhances lipophilicity and may influence biological interactions.
- Isoindolin Framework : This scaffold is known for various pharmacological effects.
- Benzamide Functional Group : This group is associated with neurotransmitter modulation.
The molecular formula of this compound is C16H18N4O3 with a molecular weight of approximately 348.39 g/mol .
Anticancer Properties
Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the pyrazole ring have shown promising antiproliferative activity against various cancer cell lines. A related compound demonstrated an IC50 value of 2.57 µM against the MDA-MB-436 breast cancer cell line, indicating strong efficacy compared to standard treatments like Olaparib (IC50 = 8.90 µM) .
The mechanisms through which this compound exerts its biological effects include:
- Cell Cycle Arrest : Treatment with this compound leads to G2/M phase arrest in cancer cells.
- Induction of Apoptosis : The compound has been shown to increase both early and late apoptotic cell populations in treated cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural modifications. Key findings include:
| Structural Feature | Effect on Activity | Remarks |
|---|---|---|
| Dimethyl Substituents | Increased lipophilicity | Enhances interaction with biological targets |
| Isoindoline Core | Diverse pharmacological effects | Associated with anticancer and anti-inflammatory properties |
| Benzamide Group | Modulates neurotransmitter activity | Selective for specific receptors |
The combination of these features contributes to the compound's unique pharmacological profile .
Case Studies
Several studies have explored the activity of similar compounds:
- Antiproliferative Activity : A study found that a dimethyl pyrazole derivative exhibited superior antiproliferative effects against breast cancer cells compared to reference drugs .
- Apoptosis Induction : Another investigation showed that treatment with related compounds resulted in significant apoptosis induction in cancer cell lines, highlighting their potential as therapeutic agents .
属性
分子式 |
C21H18N4O3 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dioxoisoindol-5-yl]benzamide |
InChI |
InChI=1S/C21H18N4O3/c1-12-18(13(2)24-23-12)11-25-20(27)16-9-8-15(10-17(16)21(25)28)22-19(26)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24) |
InChI 键 |
IITDATRECITCJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C)CN2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















